Chiral Purity via Optical Rotation
The specific optical rotation of 4-methyl hydrogen D-aspartate hydrochloride is consistently reported as negative, with values ranging from -9.0° to -13.0° (c=1, H₂O), a direct consequence of its D-configuration. In contrast, the L-enantiomer (4-methyl hydrogen L-aspartate hydrochloride) exhibits a positive specific rotation of +15.9° to +16.9° (c=1, CH₃OH) [1]. This opposite sign and distinct magnitude provide a robust, quantitative method for confirming enantiomeric identity and purity.
| Evidence Dimension | Specific Optical Rotation [α]ᴅ²⁰ |
|---|---|
| Target Compound Data | -9.0° to -13.0° (c=1, H₂O) |
| Comparator Or Baseline | 4-Methyl hydrogen L-aspartate hydrochloride: +15.9° to +16.9° (c=1, CH₃OH) |
| Quantified Difference | Opposite sign; absolute magnitude difference of ~3-7° under comparable conditions |
| Conditions | Polarimetry; concentration 1 g/100 mL in water (D-enantiomer) or methanol (L-enantiomer) at 20°C |
Why This Matters
For researchers requiring the D-configuration for biological activity or synthetic strategy, this optical rotation data provides a critical quality control metric to ensure the correct enantiomer is procured, preventing costly experimental failures due to chiral mismatch.
- [1] Mercatos B2B. (n.d.). L-Asparaginsäure-4-Methylester HCl. Product Datasheet. Retrieved from https://b2b.mercatos.com View Source
